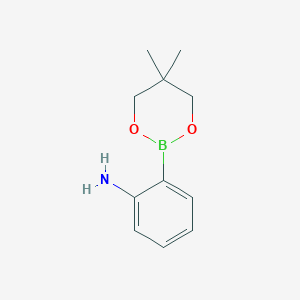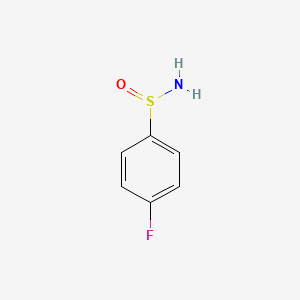
4,7-Dibromocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromocinnoline is a halogenated heterocyclic compound that belongs to the cinnoline familyThe presence of bromine atoms at the 4 and 7 positions of the cinnoline ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
4,7-Dibromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Another method involves the transhalogenation of 4,7-dichlorocinnoline with a brominating agent. This reaction can be carried out using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4,7-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of cinnoline.
Oxidation Products: 4,7-Dibromoquinoline.
Coupling Products: Biaryl compounds with various substituents.
科学的研究の応用
4,7-Dibromocinnoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,7-dibromocinnoline and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. Additionally, the heterocyclic structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
4,7-Dichlorocinnoline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
4,7-Dibromoquinoline: An oxidized derivative with different electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: A sulfur-nitrogen heterocycle with similar bromine substitution but different core structure.
Uniqueness
4,7-Dibromocinnoline is unique due to its specific substitution pattern and the presence of bromine atoms, which confer higher reactivity compared to its chlorinated analogs. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
特性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC名 |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
InChIキー |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)N=NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
